N-(2-pyridinyl)-2-[[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio]acetamide
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Overview
Description
N-(2-pyridinyl)-2-[[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio]acetamide, also known as POTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Antibacterial Properties Research has indicated that certain derivatives of 1,3,4-oxadiazole, a class to which N-(2-pyridinyl)-2-[[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio]acetamide belongs, have significant antibacterial properties. For example, some synthesized compounds from this class have shown considerable effectiveness against various bacterial strains, including both Gram-negative and Gram-positive bacteria (K. Ramalingam et al., 2019), (Kashif Iqbal et al., 2017), (H. Khalid et al., 2016).
Anticancer Properties Compounds within this chemical family have also been investigated for their potential anticancer properties. Specific derivatives have shown promising results in cytotoxicity screenings against various cancer cell lines, indicating potential as anticancer agents (A. Vinayak et al., 2014), (Sraa Abu-Melha, 2021).
Synthesis and Spectral Analysis The synthesis and structural analysis of this compound class, including NMR studies, are critical for understanding their chemical properties and potential applications in various fields, including pharmaceuticals. Studies have focused on the synthesis of novel derivatives and the spectral analysis of these compounds (Li Ying-jun, 2012), (P. Nayak et al., 2013).
Anti-Diabetic Potential Some derivatives in this chemical class have been studied for their potential anti-diabetic properties, showing promising enzyme inhibition data, which could be significant for the development of new anti-diabetic medications (Muhammad Athar Abbasi et al., 2020).
Antimicrobial and Quantum Calculations Further research has been conducted on the antimicrobial activity and quantum calculations of novel sulphonamide derivatives within this chemical class. These studies offer insights into the reactivity of these compounds and their potential as antimicrobial agents (Asmaa M. Fahim et al., 2019).
properties
Product Name |
N-(2-pyridinyl)-2-[[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio]acetamide |
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Molecular Formula |
C14H11N5O2S |
Molecular Weight |
313.34 g/mol |
IUPAC Name |
N-pyridin-2-yl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H11N5O2S/c20-12(17-11-5-1-2-7-16-11)9-22-14-19-18-13(21-14)10-4-3-6-15-8-10/h1-8H,9H2,(H,16,17,20) |
InChI Key |
AEKHNNIENKHATR-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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